(2-Methyl-4-{4-[methyl(phenyl)amino]phenyl}-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone
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Overview
Description
The compound {2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone is a complex heterocyclic molecule. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and significant pharmacological potential . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone typically involves multi-step organic reactions. The process often starts with the construction of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents Common reagents include aromatic aldehydes, cyanogen bromide, and other electrophilic agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the reaction’s efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for the synthesis of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
{2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of {2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- **2-methyl-4-[4-(N-methylanilino)phenyl]-2,10-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Uniqueness
What sets {2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C31H26N4O |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[2-methyl-4-[4-(N-methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C31H26N4O/c1-21-28(30(36)23-11-5-3-6-12-23)29(35-27-16-10-9-15-26(27)33-31(35)32-21)22-17-19-25(20-18-22)34(2)24-13-7-4-8-14-24/h3-20,29H,1-2H3,(H,32,33) |
InChI Key |
IDLADDIHYXDLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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